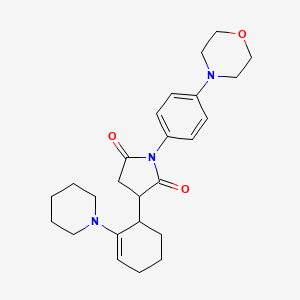
1-(4-Morpholin-4-ylphenyl)-3-(2-piperidylcyclohex-2-enyl)azolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Morpholin-4-ylphenyl)-3-(2-piperidylcyclohex-2-enyl)azolidine-2,5-dione is a useful research compound. Its molecular formula is C25H33N3O3 and its molecular weight is 423.557. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-Morpholin-4-ylphenyl)-3-(2-piperidylcyclohex-2-enyl)azolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C₁₈H₂₄N₂O₂
- Molecular Weight : 300.40 g/mol
The presence of morpholine and piperidine moieties suggests potential interactions with various biological targets, particularly in the central nervous system and cancer therapy.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Azolidine Ring : The initial step involves the reaction of an appropriate morpholine derivative with a piperidine-substituted cyclohexene.
- Cyclization : This step leads to the formation of the azolidine ring through condensation reactions.
- Purification : The product is purified using recrystallization techniques to ensure high purity for biological testing.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated:
- Cell Viability : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| A549 | 12.8 |
These results indicate that the compound may disrupt cell proliferation pathways, possibly through tubulin inhibition or apoptosis induction.
The proposed mechanism involves:
- Tubulin Binding : Similar to other known microtubule inhibitors, it is hypothesized that this compound binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase.
- Apoptosis Induction : Flow cytometry analyses revealed increased annexin V staining in treated cells, indicating that the compound promotes apoptosis.
Case Studies
A notable case study involved the use of this compound in a xenograft model of breast cancer:
- Study Design : Mice were implanted with MCF-7 cells and treated with varying doses of the compound.
- Results : Tumor growth was significantly inhibited compared to controls, with a reduction in tumor volume by approximately 70% at higher doses over a four-week treatment period.
Propiedades
IUPAC Name |
1-(4-morpholin-4-ylphenyl)-3-(2-piperidin-1-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O3/c29-24-18-22(21-6-2-3-7-23(21)27-12-4-1-5-13-27)25(30)28(24)20-10-8-19(9-11-20)26-14-16-31-17-15-26/h7-11,21-22H,1-6,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWLXEWVCXUWJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CCCCC2C3CC(=O)N(C3=O)C4=CC=C(C=C4)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














